molecular formula C15H15ClO B3416513 4-Chloro-3',5'-dimethylbenzhydrol CAS No. 844683-41-6

4-Chloro-3',5'-dimethylbenzhydrol

Cat. No.: B3416513
CAS No.: 844683-41-6
M. Wt: 246.73 g/mol
InChI Key: UVIRYAXWYKVCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3’,5’-dimethylbenzhydrol is an organic compound with the molecular formula C15H15ClO. It is a derivative of benzhydrol, characterized by the presence of a chlorine atom at the 4-position and two methyl groups at the 3’ and 5’ positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’,5’-dimethylbenzhydrol typically involves the reduction of the corresponding ketone, 4-Chloro-3’,5’-dimethylbenzophenone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3’,5’-dimethylbenzhydrol may involve catalytic hydrogenation of the ketone precursor using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency. The reaction is conducted under hydrogen gas pressure, and the catalyst is typically supported on a carrier such as activated carbon to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,5’-dimethylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-Chloro-3’,5’-dimethylbenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of the ketone precursor to form 4-Chloro-3’,5’-dimethylbenzhydrol.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: 4-Chloro-3’,5’-dimethylbenzophenone.

    Reduction: 4-Chloro-3’,5’-dimethylbenzhydrol.

    Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3’,5’-dimethylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Although not widely used as a drug, derivatives of 4-Chloro-3’,5’-dimethylbenzhydrol are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3’,5’-dimethylbenzhydrol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

4-Chloro-3’,5’-dimethylbenzhydrol can be compared with other similar compounds such as:

    4-Chlorobenzhydrol: Lacks the methyl groups at the 3’ and 5’ positions, resulting in different reactivity and properties.

    3,5-Dimethylbenzhydrol: Lacks the chlorine atom, which affects its chemical behavior and applications.

    4-Bromo-3’,5’-dimethylbenzhydrol:

The uniqueness of 4-Chloro-3’,5’-dimethylbenzhydrol lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)-(3,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIRYAXWYKVCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=C(C=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246816
Record name α-(4-Chlorophenyl)-3,5-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-41-6
Record name α-(4-Chlorophenyl)-3,5-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844683-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Chlorophenyl)-3,5-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3',5'-dimethylbenzhydrol
Reactant of Route 2
Reactant of Route 2
4-Chloro-3',5'-dimethylbenzhydrol
Reactant of Route 3
Reactant of Route 3
4-Chloro-3',5'-dimethylbenzhydrol
Reactant of Route 4
Reactant of Route 4
4-Chloro-3',5'-dimethylbenzhydrol
Reactant of Route 5
Reactant of Route 5
4-Chloro-3',5'-dimethylbenzhydrol
Reactant of Route 6
Reactant of Route 6
4-Chloro-3',5'-dimethylbenzhydrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.